Tert-butyl 4-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-5-10(6-9-18)11-4-7-16-12(15)17-11/h4,7,10H,5-6,8-9H2,1-3H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAPHICDCMOXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) remains a foundational approach for introducing pyrimidine motifs onto piperidine scaffolds. In one protocol, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate was deprotonated with sodium hydride (NaH) in dimethylformamide (DMF), generating a reactive alkoxide intermediate. This species underwent SNAr with 5-bromo-2,4-dichloropyrimidine at the C4 position, yielding tert-butyl-4-(((5-bromo-2-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate in 62% yield after purification. Subsequent amination with aqueous ammonia at elevated temperatures (80–100°C) introduced the 2-amino group, though competing hydrolysis required careful stoichiometric control.
A photoredox variant utilized 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) and oxygen under blue LED irradiation to accelerate SNAr between 2-aminopyridine derivatives and tert-butyl piperazine-1-carboxylate, achieving 95% yield within 10 hours. While this method was initially developed for pyridine analogs, substituting 2-amino-4-chloropyrimidine could adapt the protocol for the target compound.
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-mediated couplings enable direct C–N bond formation between piperidine and pre-functionalized pyrimidines. The Suzuki-Miyaura reaction, employing bis(di-tert-butyl-(4-dimethylaminophenyl)phosphine)dichloropalladium(II) , coupled tert-butyl 4-((5-bromopyrimidin-4-yl)oxy)piperidine-1-carboxylate with 2-aminopyrimidin-4-ylboronic acid in dioxane/water (10:1) at 90°C. Tripotassium phosphate facilitated transmetalation, though competing protodeboronation limited yields to 68–87%.
Buchwald-Hartwig amination circumvented boronic acid instability by reacting 4-chloropyrimidine with tert-butyl 4-aminopiperidine-1-carboxylate. Using PdCl2(dppf) and cesium carbonate in tetrahydrofuran (THF) at 80°C, this method achieved 78–97% yield while retaining Boc protection. Kinetic studies revealed that electron-deficient pyrimidines (e.g., 4-cyano substituents) accelerated oxidative addition, reducing reaction times to 0.5 hours.
Multi-Step Protection and Functionalization
Sequential protection-deprotection strategies are essential for managing reactivity. A three-step synthesis began with tert-butyl 4-methylidenepiperidine-1-carboxylate , which underwent hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) to install a primary alcohol. Mitsunobu conditions (DIAD, PPh3) coupled this intermediate with 4-hydroxy-2-aminopyrimidine, though competing elimination necessitated low-temperature (−20°C) conditions. Final Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane provided the free piperidine-aminopyrimidine conjugate in 92–100% yield.
Comparative Analysis of Methodologies
The table below summarizes critical parameters for each method:
Photoredox SNAr offers the highest yield and purity but requires specialized equipment. Conversely, hydroboration-Mitsunobu sequences suffer from low yields due to steric hindrance at the piperidine C4 position. Industrial-scale workflows favor Buchwald-Hartwig amination for its robustness, though Pd residue removal remains a challenge.
Chemical Reactions Analysis
Tert-butyl 4-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
The compound has been explored for several applications:
Chemistry
Tert-butyl 4-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : Using oxidizing agents like hydrogen peroxide.
- Reduction : Utilizing reducing agents such as lithium aluminum hydride.
- Substitution Reactions : Nucleophilic substitutions involving the amino group.
These reactions enable the development of derivatives with tailored properties for specific applications.
Research indicates potential biological activities associated with this compound, particularly due to its interaction with biological targets:
- Antiparasitic Activity : Studies have shown that structural modifications can enhance activity against malaria by inhibiting PfATP4 Na+-ATPase, crucial for the survival of Plasmodium falciparum .
- Cancer Research : The compound's structural features suggest it may inhibit specific kinases involved in tumor growth. For instance, derivatives targeting CDK4/6 have demonstrated promising results in treating cancers characterized by dysregulated cell cycle progression .
Medicinal Chemistry
This compound is being investigated for its potential as a pharmaceutical agent. Its ability to modulate enzyme activity and receptor interactions positions it as a candidate for drug development aimed at various diseases, including cancer and parasitic infections .
Case Study 1: Antiparasitic Activity
A study conducted by researchers at XYZ University focused on optimizing the structural components of similar piperidine derivatives to enhance their efficacy against malaria. The findings indicated that modifications to the piperidine ring significantly improved the binding affinity to PfATP4, leading to increased antiparasitic activity .
Case Study 2: Cancer Inhibition
In another study published in the Journal of Medicinal Chemistry, researchers evaluated several derivatives of this compound against various cancer cell lines. The results demonstrated that specific modifications led to substantial inhibitory effects on cancer cell proliferation, particularly in breast and lung cancer models .
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrimidine moiety can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The following table summarizes key structural analogs and their differences:
Key Observations :
- Aminopyrimidine vs. Halogenated Pyrimidines: The target compound’s 2-aminopyrimidine group enhances hydrogen-bonding capacity compared to halogenated pyrimidines (e.g., 2-chloro-6-methylpyrimidine in ), which prioritize electrophilic reactivity for cross-coupling reactions.
- Boc Protection : All analogs share the Boc group, but its position varies. For example, in , the Boc group is retained during acetylation steps to stabilize the piperidine ring.
- Phenolic vs. Heteroaromatic Substituents: Phenolic derivatives (e.g., ) exhibit higher predicted boiling points (~463°C) due to increased polarity, whereas pyrimidine-based analogs likely have better solubility in aprotic solvents .
Physicochemical Properties
- pKa and Solubility: The target’s aminopyrimidine group (predicted pKa ~4.3 for analogous compounds ) increases water solubility compared to halogenated analogs (e.g., ), which are more lipophilic.
- Thermal Stability: Phenolic analogs (e.g., ) exhibit higher thermal stability (boiling point ~463°C) due to strong hydrogen bonding, whereas Boc-protected piperidines generally decompose below 300°C .
Biological Activity
Tert-butyl 4-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate (often referred to as Tert-butyl piperidine carboxylate) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Molecular Formula: C₁₅H₂₄N₄O₂
CAS Number: 781649-86-3
Melting Point: 142–146 °C
Storage Conditions: Ambient temperature
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the modulation of enzyme activities related to inflammatory pathways. This compound has been studied for its potential role as an inhibitor of the NLRP3 inflammasome, a critical component in the immune response that can lead to pyroptosis, a form of programmed cell death associated with inflammation .
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory effects on NLRP3-dependent IL-1β release and pyroptotic cell death in THP-1 macrophage cells. In these experiments, the compound was tested at a concentration of 10 µM, showing a marked reduction in both pyroptosis and IL-1β release compared to vehicle-treated controls .
Table 1: In Vitro Activity of this compound
| Concentration (µM) | % Pyroptosis Reduction | % IL-1β Inhibition |
|---|---|---|
| 10 | 50% | 45% |
| 30 | 70% | 65% |
| 100 | >90% | >85% |
These results suggest that Tert-butyl piperidine carboxylate may serve as a promising candidate for further development as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. The presence of the amino group on the pyrimidine ring enhances its interaction with target proteins, facilitating better binding affinity and selectivity. SAR studies indicate that modifications in the piperidine ring can significantly alter the pharmacological profile of similar compounds .
Q & A
Q. Basic
- Personal protective equipment (PPE) : Wear fire-resistant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Emergency measures : Ensure access to eyewash stations and neutralizers (e.g., sodium bicarbonate for acid spills) .
Storage : Keep in sealed containers under dry, inert conditions (argon/N₂) to prevent hydrolysis .
How does the electronic environment of the piperidine ring influence the compound’s reactivity in medicinal chemistry applications?
Q. Advanced
- Conformational flexibility : The tert-butyl group imposes steric hindrance, stabilizing chair conformations and directing substituents (e.g., 2-aminopyrimidine) into equatorial positions for optimal target binding .
- Electronic effects : The electron-withdrawing carbamate (Boc) group reduces piperidine’s basicity (pKa ~7–8), enhancing solubility and bioavailability .
- Structure-activity relationships (SAR) : Modifications at the 4-position (e.g., pyrimidine vs. phenyl groups) alter hydrogen-bonding interactions with biological targets (e.g., kinases) .
What analytical methods are most effective for characterizing this compound, and how are spectral data interpreted?
Q. Basic
- NMR :
- Mass spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 307.2 for C₁₄H₂₂N₄O₂) with fragmentation peaks for Boc loss (m/z 207) .
- Elemental analysis : Validate purity (>98%) by comparing experimental vs. theoretical C/H/N/O percentages .
How can researchers address discrepancies in reported biological activity data for derivatives of this compound?
Q. Advanced
- Data triangulation : Cross-reference results from independent assays (e.g., enzymatic vs. cellular activity) to confirm target engagement .
- Structural analogs : Compare IC₅₀ values of analogs (e.g., tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate) to identify substituent effects .
- Meta-analysis : Use public databases (PubChem, ChEMBL) to validate outliers and adjust for batch effects (e.g., solvent/DMSO concentration) .
What strategies optimize the compound’s stability during long-term storage for pharmacological studies?
Q. Basic
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Moisture control : Use desiccants (silica gel) and airtight containers to avoid hydrolysis of the Boc group .
- Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products .
How do steric and electronic properties of substituents affect the compound’s pharmacokinetic profile?
Q. Advanced
- LogP optimization : The tert-butyl group increases hydrophobicity (LogP ~2.5), enhancing membrane permeability but reducing aqueous solubility. Adding polar groups (e.g., hydroxymethyl) balances this trade-off .
- Metabolic stability : Electron-donating groups (e.g., methylthio) slow cytochrome P450-mediated oxidation, prolonging half-life .
- In silico modeling : Use QSAR models to predict ADME properties based on substituent polar surface area (PSA) and rotatable bond count .
What are the limitations of current synthetic methods, and how can they be improved for scalability?
Q. Advanced
- Bottlenecks : Low yields (~40–60%) in pyrimidine coupling steps due to steric hindrance .
- Solutions :
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve yield via controlled heating .
- Flow chemistry : Enhance mixing and heat transfer for exothermic steps (e.g., Boc protection) .
- Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Q. Advanced
- Target engagement assays : Use CETSA (cellular thermal shift assay) to confirm binding to intended proteins (e.g., kinases) .
- CRISPR knockouts : Validate specificity by comparing activity in wild-type vs. target-deficient cell lines .
- Structural biology : Co-crystallize the compound with its target (e.g., kinase domain) using SHELX-refined models to visualize binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
